molecular formula C19H19NO4S B2516171 (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid CAS No. 327093-67-4

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid

Cat. No.: B2516171
CAS No.: 327093-67-4
M. Wt: 357.42
InChI Key: GKWFXEJJCJIWKZ-CMDGGOBGSA-N
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Description

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, and an acrylic acid fragment, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the dihydroisoquinoline ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides.

    Attachment of the Acrylic Acid Fragment: The final step involves the formation of the acrylic acid moiety, typically through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-(4-methylphenyl)acrylic acid): Lacks the dihydroisoquinoline and sulfonyl groups.

    (E)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)phenyl)acrylic acid: Lacks the sulfonyl group.

    (E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acrylic acid: Lacks the methyl group.

Uniqueness

(E)-3-(3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-4-methylphenyl)acrylic acid is unique due to the presence of all three functional groups: the dihydroisoquinoline, sulfonyl, and acrylic acid moieties

Properties

IUPAC Name

(E)-3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-14-6-7-15(8-9-19(21)22)12-18(14)25(23,24)20-11-10-16-4-2-3-5-17(16)13-20/h2-9,12H,10-11,13H2,1H3,(H,21,22)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFXEJJCJIWKZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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